molecular formula C12H12N2O3S B5778771 methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

Cat. No. B5778771
M. Wt: 264.30 g/mol
InChI Key: KBDSZSCPVSUBQE-UHFFFAOYSA-N
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Description

Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioester derivative of 1,3,4-oxadiazole, which is a heterocyclic compound with a five-membered ring containing three nitrogen and two oxygen atoms.

Mechanism of Action

The mechanism of action of methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood. However, studies have shown that this compound can inhibit the growth of microorganisms by disrupting their cell membrane integrity. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to have both biochemical and physiological effects. Biochemically, it can inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. Physiologically, it can induce vasodilation and decrease blood pressure.

Advantages and Limitations for Lab Experiments

Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It also exhibits a broad range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research of methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. One potential direction is the development of new derivatives with improved biological activities. Another direction is the study of the compound's potential applications in nanotechnology and material science. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate can be achieved through a multistep process. The first step involves the synthesis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, which can be obtained by reacting 4-methylphenylhydrazine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then reacted with ethyl chloroacetate in the presence of potassium carbonate to obtain the final product, methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate.

Scientific Research Applications

Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In agricultural chemistry, it has been studied as a potential pesticide due to its insecticidal and fungicidal properties. In material science, it has been used as a building block for the synthesis of new materials with unique optical and electronic properties.

properties

IUPAC Name

methyl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-8-3-5-9(6-4-8)11-13-14-12(17-11)18-7-10(15)16-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDSZSCPVSUBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate

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